![molecular formula C16H11FN4O B2861201 4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 866143-39-7](/img/structure/B2861201.png)

4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

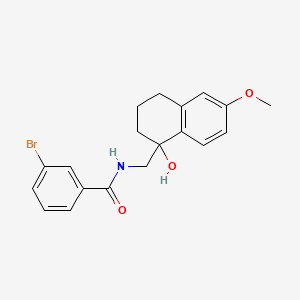

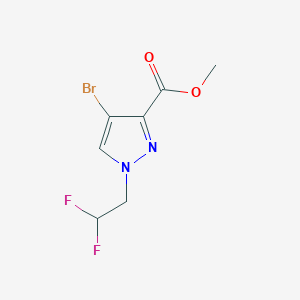

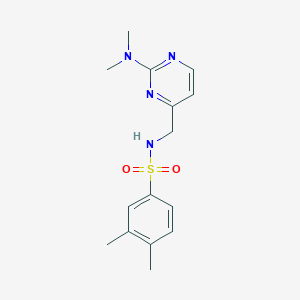

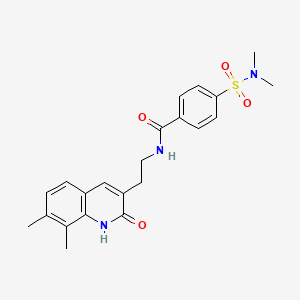

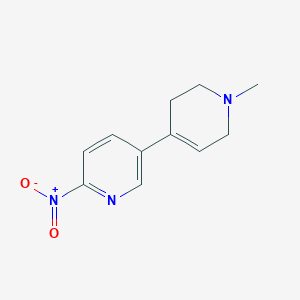

The synthesis of fluorinated pyridines, such as 4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide, is a complex process. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxamide group, with a fluorine atom attached to the benzene ring. The carboxamide group is further attached to a pyrimidine ring, which is connected to a pyridine ring.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, molecular formula, and structure. Other properties such as melting point, boiling point, and density are not well-documented in the literature .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

One notable application is in the field of Alzheimer's disease research. A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the chemical structure of interest, to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research highlighted significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating these decreases with worsening clinical symptoms and decreased glucose utilization. This insight is critical for understanding the progression of Alzheimer's disease and developing targeted therapies (Kepe et al., 2006).

Antineoplastic Research

Another significant application is in antineoplastic research, where derivatives of the compound have been studied for their effectiveness against chronic myelogenous leukemia (CML). A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in CML patients identified the main metabolic pathways of the drug in humans, providing valuable information for its development and application in cancer treatment (Gong et al., 2010).

Histone Deacetylase Inhibition

The compound has also been evaluated for its potential in inhibiting histone deacetylases (HDA), which is a promising strategy for cancer therapy. One study found that a synthetic benzamide derivative, MS-27-275, showed marked in vivo antitumor activity against human tumors by inhibiting HDA, suggesting its potential as a novel chemotherapeutic agent (Saito et al., 1999).

Antiviral Research

Additionally, derivatives of this compound have shown promise in antiviral research. For example, one study evaluated the antiviral activity of novel isatin derivatives against Hepatitis C Virus and SARS-CoV, finding that the 5-fluoro derivative effectively inhibited HCV RNA synthesis, showcasing the potential for developing new antiviral therapies (Selvam et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O/c17-13-5-3-11(4-6-13)16(22)21-14-7-9-19-15(20-14)12-2-1-8-18-10-12/h1-10H,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKBHGGHRCMNFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2861120.png)

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2861125.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2861126.png)

![rac-2-chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2861127.png)

![2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2861132.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2861141.png)